Tert-butyl 1-amino-2-methylcyclohexane-1-carboxylate
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Overview
Description
Tert-butyl 1-amino-2-methylcyclohexane-1-carboxylate is a chemical compound with the molecular formula C12H23NO2 and a molecular weight of 213.32 g/mol . This compound is characterized by a cyclohexane ring substituted with a tert-butyl group, an amino group, and a carboxylate group. It is known for its stability and reactivity, making it a valuable asset in various chemical applications .
Preparation Methods
The synthesis of tert-butyl 1-amino-2-methylcyclohexane-1-carboxylate typically involves the reaction of tert-butyl 1-amino-2-methylcyclohexane with a carboxylating agent under controlled conditions. One common method includes the use of tert-butyl chloroformate as the carboxylating agent in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Tert-butyl 1-amino-2-methylcyclohexane-1-carboxylate undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF) or ethanol, and reaction temperatures ranging from -78°C to room temperature . Major products formed from these reactions include various substituted cyclohexane derivatives, alcohols, amines, and carboxylic acids .
Scientific Research Applications
Tert-butyl 1-amino-2-methylcyclohexane-1-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-butyl 1-amino-2-methylcyclohexane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various substitution and addition reactions. Its tert-butyl group provides steric hindrance, influencing the reactivity and selectivity of the compound in chemical reactions .
Comparison with Similar Compounds
Tert-butyl 1-amino-2-methylcyclohexane-1-carboxylate can be compared with similar compounds such as:
1-tert-Butyl-3,5-dimethylbenzene: This compound has a similar tert-butyl group but differs in its aromatic structure, leading to different reactivity and applications.
2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol: This compound also contains a tert-butyl group but has additional functional groups that provide antioxidant properties.
The uniqueness of this compound lies in its cyclohexane ring structure and the specific arrangement of its functional groups, which confer distinct chemical and physical properties .
Properties
Molecular Formula |
C12H23NO2 |
---|---|
Molecular Weight |
213.32 g/mol |
IUPAC Name |
tert-butyl 1-amino-2-methylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C12H23NO2/c1-9-7-5-6-8-12(9,13)10(14)15-11(2,3)4/h9H,5-8,13H2,1-4H3 |
InChI Key |
QQMSPLHHUQXYNS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCC1(C(=O)OC(C)(C)C)N |
Origin of Product |
United States |
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